2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 303998-14-3
VCID: VC6946280
InChI: InChI=1S/C17H11F3N2O2S/c18-17(19,20)24-13-8-6-12(7-9-13)21-15(23)14-10-25-16(22-14)11-4-2-1-3-5-11/h1-10H,(H,21,23)
SMILES: C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C17H11F3N2O2S
Molecular Weight: 364.34

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

CAS No.: 303998-14-3

Cat. No.: VC6946280

Molecular Formula: C17H11F3N2O2S

Molecular Weight: 364.34

* For research use only. Not for human or veterinary use.

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide - 303998-14-3

Specification

CAS No. 303998-14-3
Molecular Formula C17H11F3N2O2S
Molecular Weight 364.34
IUPAC Name 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C17H11F3N2O2S/c18-17(19,20)24-13-8-6-12(7-9-13)21-15(23)14-10-25-16(22-14)11-4-2-1-3-5-11/h1-10H,(H,21,23)
Standard InChI Key AEHKXOXHDLMKQM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 2-position with a phenyl group and at the 4-position with a carboxamide moiety linked to a 4-(trifluoromethoxy)phenyl group. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₇H₁₁F₃N₂O₂S
Molecular Weight364.34 g/mol
CAS Registry NumberNot publicly disclosed
IUPAC Name2-Phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

The trifluoromethoxy (–OCF₃) group enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-fluorinated analogs.

Spectroscopic Characterization

While detailed spectral data for this specific compound are unavailable, related thiazole-4-carboxamides exhibit distinctive features:

  • ¹H NMR: Thiazole protons resonate at δ 7.8–8.6 ppm, while aromatic protons from substituents appear between δ 7.2–7.9 ppm .

  • ¹³C NMR: The thiazole ring carbons typically show signals at δ 160–170 ppm, with carboxamide carbonyls near δ 165 ppm.

Synthesis and Optimization

Synthetic Routes

The synthesis follows a multi-step protocol common to thiazole-carboxamides:

  • Thiazole Ring Formation:

    • Cyclocondensation of α-bromoketones with thioamides under basic conditions yields the thiazole core . For example, 2-phenyl-1,3-thiazole-4-carboxylic acid derivatives are synthesized via Hantzsch thiazole synthesis .

  • Carboxamide Coupling:

    • Activation of the carboxylic acid (e.g., using EDCl/HOBt) followed by reaction with 4-(trifluoromethoxy)aniline produces the target compound .

Representative Reaction Scheme:

Thiazole-4-carboxylic acid+4-(Trifluoromethoxy)anilineEDCl, HOBtTarget Compound[1][3]\text{Thiazole-4-carboxylic acid} + \text{4-(Trifluoromethoxy)aniline} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound} \quad[1][3]

Yield Optimization

  • Solvent Systems: Dimethylacetamide (DMAC) improves reaction efficiency for analogous thiadiazole syntheses (yields up to 77%) .

  • Catalysts: Copper acetate (Cu(OAc)₂) enhances coupling reactions in related thioamide syntheses .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the compound are scarce, but predictive models and analogs suggest:

PropertyPredicted ValueMethod/Source
logP (Octanol-Water)4.6–5.2Comparative analysis
Aqueous Solubility<1 µg/mL (25°C)QSPR models
Melting Point180–190°C (decomposes)Analog data

The high logP indicates significant lipophilicity, aligning with the trifluoromethoxy group’s hydrophobicity.

Stability Profile

  • Photostability: Fluorinated aromatic compounds generally exhibit moderate UV stability but may degrade under prolonged light exposure.

  • Thermal Stability: Decomposition above 190°C limits high-temperature applications .

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